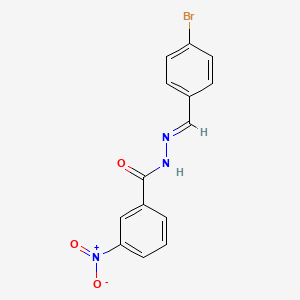

N'-(4-bromobenzylidene)-3-nitrobenzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N'-(4-bromobenzylidene)-3-nitrobenzohydrazide is a useful research compound. Its molecular formula is C14H10BrN3O3 and its molecular weight is 348.15 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 346.99055 g/mol and the complexity rating of the compound is 403. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer and Materials Science

Polymers featuring photolabile groups, such as the o-nitrobenzyl group, are intensely researched for their ability to alter polymer properties via irradiation. This includes the use of o-nitrobenzyl-based cross-linkers for photodegradable hydrogels and side chain functionalization in copolymers, which has implications for thin film patterning and the creation of photocleavable bioconjugates. The exploration of these chemical groups in polymer chemistry signifies the potential for innovative material designs and applications (Zhao et al., 2012).

Analytical Chemistry

In the realm of analytical chemistry, derivatization techniques employing nitrobenzene moieties have improved the detection responses of estrogens in liquid chromatography–mass spectrometry analyses. The introduction of a nitrobenzene moiety, through reagents like 4-nitrobenzenesulfonyl chloride, has enabled the rapid and quantitative reaction with estrogens, significantly enhancing detection sensitivity. This method facilitates the reproducible and accurate quantification of biological fluids, which is crucial for diagnosing conditions related to fetoplacental function (Higashi et al., 2006).

Sensor Development

The development of sensors for detecting heavy metals like mercury (Hg2+) has been advanced through the synthesis of novel derivatives of (E)-N′-nitrobenzylidene-benzenesulfonohydrazide (NBBSH). These derivatives have been used to modify glassy carbon electrodes, creating sensitive and selective sensors for Hg2+. The enhanced chemical performance, including sensitivity and reproducibility, highlights the utility of these compounds in environmental monitoring and safety assessments (Hussain et al., 2017).

Pharmaceutical Applications

In pharmaceutical research, the synthesis and biological evaluation of 4-thiazolidinone derivatives, including compounds related to N'-(4-bromobenzylidene)-3-nitrobenzohydrazide, have been explored for their antitubercular and antimicrobial properties. These studies are critical for developing new therapeutic agents against resistant strains of bacteria and tuberculosis (Samadhiya et al., 2014).

Antimicrobial Evaluation

The antimicrobial activity of 3-ethoxy-4-hydroxybenzylidene/4-nitrobenzylidene hydrazides has been assessed, indicating that certain substituents enhance activity. QSAR studies on these compounds have underscored the significance of topological parameters in predicting antimicrobial effectiveness, which is valuable for designing new antimicrobials (Kumar et al., 2011).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

N-[(E)-(4-bromophenyl)methylideneamino]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3O3/c15-12-6-4-10(5-7-12)9-16-17-14(19)11-2-1-3-13(8-11)18(20)21/h1-9H,(H,17,19)/b16-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHUVWUPENXLCC-CXUHLZMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN=CC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N/N=C/C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5550628.png)

![{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/structure/B5550638.png)

![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5550663.png)

![2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide dihydrochloride](/img/structure/B5550666.png)

![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-5-methylthiophene-2-carboxamide](/img/structure/B5550683.png)

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5550691.png)

![N'-[(thiophen-2-yl)methylidene]cyclopropanecarbohydrazide](/img/structure/B5550716.png)

![3-({[1-(1-benzothien-5-ylcarbonyl)-4-piperidinyl]oxy}methyl)pyridine](/img/structure/B5550722.png)

![1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5550728.png)

![2-ethoxy-3-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5550735.png)

![N'-[(5-bromo-2-thienyl)methylene]-2-nitrobenzohydrazide](/img/structure/B5550736.png)